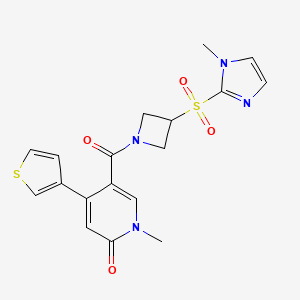

1-methyl-5-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)-4-(thiophen-3-yl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

1-methyl-5-[3-(1-methylimidazol-2-yl)sulfonylazetidine-1-carbonyl]-4-thiophen-3-ylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4S2/c1-20-5-4-19-18(20)28(25,26)13-8-22(9-13)17(24)15-10-21(2)16(23)7-14(15)12-3-6-27-11-12/h3-7,10-11,13H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZOPYNWEXAKEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CN(C(=O)C=C3C4=CSC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-methyl-5-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)-4-(thiophen-3-yl)pyridin-2(1H)-one is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, focusing on its antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 350.41 g/mol. Its structure features an imidazole ring, a thiophene moiety, and an azetidine carbonyl group, which may contribute to its diverse biological activities.

Antibacterial Activity

Recent studies have demonstrated that the compound exhibits significant antibacterial properties. It was tested against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) values were found to be as low as 0.5 µM, indicating potent antibacterial activity.

| Bacterial Strain | MIC (µM) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.7 |

| Pseudomonas aeruginosa | 0.6 |

These findings suggest that the compound could serve as a lead in developing new antibiotics.

Antifungal Activity

The compound also showed antifungal activity against various fungal strains, particularly those belonging to the Candida genus. In vitro assays revealed an MIC of 1 µM against Candida albicans , highlighting its potential as an antifungal agent.

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 1.0 |

| Aspergillus niger | 2.0 |

Anticancer Activity

In addition to its antibacterial and antifungal properties, the compound has been evaluated for anticancer activity. It was tested on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated that the compound induced apoptosis in these cells with IC50 values of 5 µM for HeLa and 8 µM for MCF-7 cells.

The proposed mechanism of action for the biological activity of this compound involves several pathways:

- Inhibition of DNA Gyrase : Molecular docking studies suggest that the compound binds effectively to DNA gyrase, a crucial enzyme for bacterial DNA replication.

- Cell Membrane Disruption : The presence of the thiophene ring may enhance the ability of the compound to disrupt fungal cell membranes.

- Apoptosis Induction in Cancer Cells : The compound appears to activate caspase pathways leading to programmed cell death in cancer cells.

Study on Antibacterial Efficacy

A recent study published in a peer-reviewed journal evaluated the antibacterial efficacy of this compound in vivo using a mouse model infected with E. coli . The results showed that treatment with the compound significantly reduced bacterial load compared to control groups, supporting its potential use as an antibiotic therapy.

Study on Anticancer Properties

In another study focusing on its anticancer effects, researchers found that treatment with the compound led to a decrease in tumor size in xenograft models of breast cancer. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound compared to untreated controls.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include compounds with pyridine/imidazole cores and substituents influencing physicochemical properties:

Table 1: Structural and Functional Comparison

Key Observations:

- Sulfonylazetidine vs. Trifluoromethyl Groups : The target compound’s sulfonylazetidine moiety likely enhances water solubility compared to the trifluoromethyl group in the patent compound . However, trifluoromethyl groups improve metabolic stability and lipophilicity, critical for membrane penetration.

- Thiophene vs.

- Pyridinone Core vs. Macrolide Backbone: Rapamycin analogs (e.g., compound 7 in ) show higher molecular weights and lower solubility but potent bioactivity due to macrolide complexity .

Comparison of Yields and Purity :

NMR Profiling (Inference from )

- Regions of interest (e.g., sulfonylazetidine protons) in the target compound would exhibit distinct chemical shifts compared to analogs. For example:

Bioactivity and Functional Implications

While direct bioactivity data for the target compound are unavailable, structural comparisons suggest:

- Sulfonamide-Azetidine Motif : May target enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrases), similar to FDA-approved sulfonamide drugs.

- Thiophene vs. Trifluoromethyl Bioactivity : Thiophene’s planar structure favors interactions with aromatic residues in binding sites, whereas trifluoromethyl groups enhance binding via hydrophobic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.